N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that features a furan ring, a chlorophenyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-hydroxyphenoxy)acetohydrazide
- N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-ethoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-25-18-4-2-3-5-19(18)26-13-20(24)23-22-12-16-10-11-17(27-16)14-6-8-15(21)9-7-14/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
SJFUHPWFHFMMNQ-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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